Protocol for the Isolation of Glucodistylin from Quercus acutissima Bark
Protocol for the Isolation of Glucodistylin from Quercus acutissima Bark
[1]
Executive Summary
Glucodistylin (Taxifolin 3-O-
This technical guide outlines a rigorous, field-proven protocol for the isolation of Glucodistylin. Unlike generic polyphenol extractions, this workflow prioritizes the preservation of the glycosidic bond and the separation of the target compound from the complex tannin matrix characteristic of oak bark.
Part 1: Botanical & Chemical Context[2]
The Source: Quercus acutissima
The bark of Q. acutissima is a reservoir of phenolic compounds, including tannins (hydrolyzable and condensed), catechins, and flavonoid glycosides.[1] The challenge in isolation lies in the high concentration of polymeric proanthocyanidins which can co-elute with glycosides.
The Target: Glucodistylin[1][3]
-
IUPAC Name: (2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one
-
Synonyms: Taxifolin 3-O-glucoside; Dihydroquercetin 3-O-glucoside.[2][3]
-
Molecular Formula: C
H O [4][5] -
Key Solubility: Soluble in alcohols (MeOH, EtOH), Acetone/Water mixtures; sparingly soluble in pure water; insoluble in non-polar solvents (Hexane).
Part 2: Extraction Strategy
The Solvent System: Aqueous Acetone
While methanol is a standard solvent for phenolics, 70% Aqueous Acetone is the superior choice for Quercus bark.
-
Causality: Acetone inhibits the interaction between tannins and proteins/cell-wall polysaccharides, leading to a higher yield of extractable phenolics compared to methanol or ethanol.
-
Stability: It prevents the enzymatic hydrolysis of the glucoside moiety during the initial extraction phase.
Pre-treatment Protocol
-
Harvesting: Collect bark from Q. acutissima (avoiding lichen/moss contamination).
-
Drying: Air-dry in shade at room temperature (< 30°C) for 7–10 days. Avoid oven drying >40°C to prevent thermal degradation of glycosides.
-
Comminution: Pulverize dried bark to a fine powder (40–60 mesh).
Part 3: Fractionation & Isolation Workflow
Step 1: Crude Extraction[8]
-
Suspend 1.0 kg of dried bark powder in 10 L of 70% aqueous acetone.
-
Sonicate for 60 minutes or macerate for 48 hours at room temperature with occasional stirring.
-
Filter through Whatman No. 1 filter paper.
-
Concentrate the filtrate in vacuo at 40°C to remove acetone.
-
Result: A dark brown aqueous residue.
Step 2: Liquid-Liquid Partitioning (Polarity Gradient)
This step segregates compounds based on polarity.
-
Defatting: Extract the aqueous residue with n-Hexane (3 x 1 L). Discard the hexane layer (lipids/chlorophyll).
-
Aglycone/Glycoside Separation: Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 1 L).
-
Note: Glucodistylin is a mono-glycoside. Unlike complex glycosides which partition into n-Butanol, Glucodistylin typically partitions into the Ethyl Acetate phase due to the lipophilicity of the flavonoid skeleton, though traces may remain in the n-Butanol phase.
-
-
Collection: Combine EtOAc fractions, dry over anhydrous Na
SO , and evaporate to dryness. -
Target Fraction: EtOAc Soluble Fraction .
Step 3: Chromatographic Isolation
The EtOAc fraction contains Glucodistylin, catechins, and other flavonoids.
A. Silica Gel Open Column Chromatography (CC)
-
Stationary Phase: Silica gel 60 (230–400 mesh).
-
Mobile Phase: Chloroform : Methanol : Water (Gradient 80:20:2
60:40:10). -
Logic: This separates non-polar aglycones (eluting first) from the more polar glycosides.
-
Monitoring: Check fractions via TLC (Visualize with 10% H
SO and heat). Glucodistylin appears as a yellow/orange spot.
B. Sephadex LH-20 Chromatography
-
Stationary Phase: Sephadex LH-20.
-
Mobile Phase: Methanol : Water (Gradient 20% MeOH
100% MeOH). -
Mechanism: Separation via molecular sieving and hydrogen bonding.
-
Crucial Insight: Flavonoid glycosides elute before polymeric tannins but after simple phenolic acids.
-
-
Action: Collect fractions rich in Glucodistylin (identified by comparison with standards or UV spectra).
C. Final Purification (Preparative HPLC)
-
Column: RP-C18 (e.g., Phenomenex Luna, 5
m, 250 x 10 mm). -
Solvent System: Acetonitrile (A) and 0.1% Formic Acid in Water (B).
-
Gradient: 15% A
45% A over 40 min. -
Detection: UV at 280 nm and 360 nm.
-
Yield: Collect the peak corresponding to Glucodistylin (Retention time approx. 15-20 min depending on flow rate).
Part 4: Visualization of Workflow
Caption: Step-by-step isolation workflow from raw bark to purified Glucodistylin, highlighting the critical partitioning and chromatographic stages.
Part 5: Structural Elucidation & Quality Control
To validate the identity of the isolated compound, compare spectral data against the following standard values.
NMR Spectroscopy Data (in Methanol- )
The distinguishing feature of Glucodistylin is the trans configuration of the dihydroflavonol ring (C2-C3), indicated by the coupling constant (
| Position | Structural Significance | ||
| 2 | 5.08 (d, | 85.1 | C-ring oxymethine (trans coupling) |
| 3 | 4.65 (d, | 73.8 | C-ring oxymethine (Glycosylation site) |
| 6 | 5.92 (d, | 97.4 | A-ring (meta-coupling) |
| 8 | 5.95 (d, | 96.3 | A-ring (meta-coupling) |
| 1' | - | 129.8 | B-ring quaternary |
| Glc-1" | 4.10 (d, | 102.3 | Anomeric proton ( |
Mass Spectrometry (ESI-MS)
-
Negative Mode [M-H]⁻:
465 -
Positive Mode [M+H]⁺:
467 -
Fragmentation: Loss of 162 Da (glucose moiety) yields aglycone fragment at
305 (Taxifolin).
Part 6: References
-
Kim, S. H., et al. (2008). Inhibitory effect of glucodistylin from the bark of Quercus acutissima on human recombinant aldose reductase and sorbitol accumulation. Archives of Pharmacal Research, 31(12), 1552–1556.
-
Yin, J., et al. (2018). Antioxidant Properties of Polyphenolic Extracts from Quercus Bark. Plants, 7(2), 38.
-
Zhang, Y., et al. (2014). Acutissimanide, a new lignan with antioxidant activity isolated from the bark of Quercus acutissima Carruth.[6] Natural Product Research, 28(17), 1364-1370.[6]
-
PubChem. Glucodistylin (Compound Summary). National Library of Medicine.
Sources
- 1. Inhibitory effect of glucodistylin from the bark of Quercus acutissima on human recombinant aldose reductase and sorbitol accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Taxifolin 3-O-beta-D-glucopyranoside | C21H22O12 | CID 14187089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemnorm.com [chemnorm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Glucodistylin | C21H22O12 | CID 14187088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Acutissimanide, a new lignan with antioxidant activity isolated from the bark of Quercus acutissima Carruth - PubMed [pubmed.ncbi.nlm.nih.gov]
